Cas no 751464-67-2 (3-(4-methoxynaphthalen-1-yl)oxyazetidine)

3-(4-Methoxynaphthalen-1-yl)oxyazetidine is a specialized organic compound featuring a methoxynaphthalene moiety linked to an azetidine ring via an ether bond. This structure offers unique reactivity and potential applications in pharmaceutical and materials chemistry. The methoxy group enhances electron density, influencing binding interactions, while the azetidine scaffold provides conformational rigidity, which can improve selectivity in molecular recognition. Its balanced lipophilicity and steric profile make it a valuable intermediate for drug discovery, particularly in targeting GPCRs or kinase inhibitors. The compound’s stability under mild conditions further supports its utility in synthetic workflows. Suitable for further functionalization, it serves as a versatile building block in medicinal chemistry and advanced material design.
3-(4-methoxynaphthalen-1-yl)oxyazetidine structure
751464-67-2 structure
Product Name:3-(4-methoxynaphthalen-1-yl)oxyazetidine
CAS No:751464-67-2
MF:C14H15NO2
MW:229.274403810501
CID:6024968
PubChem ID:22451470
Update Time:2025-05-21

3-(4-methoxynaphthalen-1-yl)oxyazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxynaphthalen-1-yl)oxyazetidine
    • 3-[(4-methoxynaphthalen-1-yl)oxy]azetidine
    • 751464-67-2
    • 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine
    • DTXSID501266523
    • EN300-1787272
    • Inchi: 1S/C14H15NO2/c1-16-13-6-7-14(17-10-8-15-9-10)12-5-3-2-4-11(12)13/h2-7,10,15H,8-9H2,1H3
    • InChI Key: PRHJTVIWVBHLOM-UHFFFAOYSA-N
    • SMILES: O(C1=CC=C(C2C=CC=CC1=2)OC)C1CNC1

Computed Properties

  • Exact Mass: 229.110278721g/mol
  • Monoisotopic Mass: 229.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30.5Ų

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Additional information on 3-(4-methoxynaphthalen-1-yl)oxyazetidine

3-(4-Methoxynaphthalen-1-yl)oxyazetidine: A Comprehensive Overview

3-(4-Methoxynaphthalen-1-yl)oxyazetidine (CAS No. 751464-67-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has been the subject of extensive research in recent years. The naphthalene core, a key structural component, contributes to its stability and reactivity, making it a valuable molecule in various applications.

The synthesis of 3-(4-methoxynaphthalen-1-yl)oxyazetidine involves a multi-step process that typically begins with the preparation of the naphthalene derivative. The introduction of the methoxy group at the 4-position of the naphthalene ring is crucial for directing subsequent reactions. This step is often achieved through nucleophilic aromatic substitution or other suitable methods, depending on the specific conditions required for the reaction.

One of the most notable aspects of this compound is its potential in drug discovery. Recent studies have highlighted its ability to interact with specific biological targets, such as enzymes and receptors, which makes it a promising candidate for therapeutic applications. For instance, research has shown that 3-(4-methoxynaphthalen-1-yl)oxyazetidine exhibits inhibitory activity against certain kinases, which are key players in various disease pathways.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The azetidine ring, a four-membered cyclic ether, contributes to the molecule's rigidity and electronic properties. These characteristics make it a potential candidate for use in advanced materials, such as high-performance polymers or electronic devices.

The latest research on 3-(4-methoxynaphthalen-1-yl)oxyazetidine has focused on understanding its interaction with biological systems at a molecular level. Advanced techniques, such as X-ray crystallography and computational modeling, have been employed to study its binding modes and dynamics. These insights are critical for optimizing its bioavailability and efficacy in therapeutic settings.

Furthermore, the compound's stability under various conditions has been thoroughly investigated. Studies have shown that 3-(4-methoxynaphthalen-1-yl)oxyazetidine exhibits excellent thermal stability and resistance to oxidative degradation, which are desirable properties for both pharmaceutical and industrial applications.

In conclusion, 3-(4-methoxynaphthalen-1-yl)oxyazetidine (CAS No. 751464-67-2) is a versatile compound with a wide range of potential applications. Its unique structure and properties make it an attractive target for further research in drug discovery, materials science, and beyond. As new findings continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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